Product packaging for schweinfurthin G(Cat. No.:)

schweinfurthin G

Cat. No.: B1258873
M. Wt: 464.6 g/mol
InChI Key: CGJIPMVTBQUUQL-GEDZTWKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schweinfurthin G is a prenylated stilbenoid compound naturally isolated from plants of the genus Macaranga . It is part of a family of compounds discovered for their potent and selective growth-inhibitory activity against the NCI-60 panel of human cancer cell lines, showing particular efficacy against central nervous system, renal, and breast cancer cell lines . Its unique pattern of activity suggests a mechanism of action distinct from many clinically used chemotherapeutic agents, making it a valuable molecular probe . The compound's core structure features a complex hexahydroxanthene moiety, which is critical for its biological activity . Research into schweinfurthin analogs, such as 5'-Methylthis compound (MeSG), has revealed a novel mechanism involving the induction of Immunogenic Cell Death (ICD) . This process is characterized by the exposure of calreticulin (CRT) on the cell surface, which acts as an "eat-me" signal to dendritic cells, thereby stimulating an adaptive anti-tumor immune response . Notably, schweinfurthin-induced CRT exposure occurs through a non-canonical pathway that is independent of ER stress and PERK activation . Furthermore, schweinfurthins are established to target oxysterol-binding protein (OSBP) homologs, such as Osh2 in yeast models, thereby disrupting intracellular cholesterol and lipid metabolism . This disruption can lead to downstream effects including the inhibition of oncogenic signaling pathways like PI3K/AKT . This compound is provided as a stable compound for research purposes. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O5 B1258873 schweinfurthin G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36O5

Molecular Weight

464.6 g/mol

IUPAC Name

(2R,4aR,9aR)-7-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,5-diol

InChI

InChI=1S/C29H36O5/c1-17(2)6-9-21-22(30)13-19(14-23(21)31)8-7-18-12-20-16-25-28(3,4)26(33)10-11-29(25,5)34-27(20)24(32)15-18/h6-8,12-15,25-26,30-33H,9-11,16H2,1-5H3/b8-7+/t25-,26-,29-/m1/s1

InChI Key

CGJIPMVTBQUUQL-GEDZTWKOSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)O)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)C

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CCC(C(C4C3)(C)C)O)C)O)C

Synonyms

schweinfurthin G

Origin of Product

United States

Synthetic Methodologies and Analog Development

Challenges in Natural Product Sourcing and the Impetus for Synthesis

The primary impetus for the chemical synthesis of schweinfurthins stems from the significant challenges associated with their isolation from natural sources. These compounds are typically extracted in low and often variable yields from plants of the Macaranga genus. nih.govdtic.milresearchgate.net For instance, the initial isolation from Macaranga schweinfurthii yielded only small quantities of the active compounds, which is insufficient for comprehensive biological evaluation, preclinical, and clinical studies. researchgate.netacs.orgnih.gov

This scarcity of natural material presents a major bottleneck in the drug development pipeline. researchgate.net Furthermore, the initial isolation did not determine the absolute stereochemistry of these chiral molecules, a critical piece of information for understanding their biological activity. dtic.mil Total synthesis provides an unambiguous route to establish this stereochemistry and offers a reliable and scalable supply of the compounds for in-depth research. dtic.mil Moreover, synthetic access is crucial for producing structural analogs, which are indispensable tools for probing structure-activity relationships (SAR) and identifying the pharmacophore responsible for the schweinfurthins' unique biological profile. dtic.mildtic.mil

Total Synthesis Approaches for Schweinfurthin G and Related Scaffolds

The total synthesis of (+)-schweinfurthin G has been successfully accomplished, providing a blueprint for accessing this complex molecule and its relatives. ebi.ac.uknih.gov The synthetic endeavors have largely focused on efficiently constructing the key structural motifs, particularly the tetracyclic hexahydroxanthene core and the trans-stilbene (B89595) linkage.

A highly convergent approach has been the dominant strategy in the synthesis of this compound and its analogs. acs.orgnih.gov This method involves the separate synthesis of two complex fragments of the molecule, which are then joined together in a late-stage coupling reaction. This strategy is advantageous as it allows for flexibility in creating analogs by modifying either fragment independently. dtic.mildtic.mil

The most common convergent disconnection involves a Horner-Wadsworth-Emmons (HWE) olefination to form the central stilbene (B7821643) bond. dtic.milnih.gov This typically unites a "left-half" aldehyde, corresponding to the hexahydroxanthene portion, with a "right-half" phosphonate (B1237965), representing the substituted resorcinol (B1680541) ring. dtic.mildtic.mil An alternative, complementary convergent approach has also been demonstrated, which involves the condensation of a "left-half" phosphonate with a "right-half" aldehyde. ebi.ac.uk

Table 1: Convergent Synthesis Strategies for Schweinfurthins

StrategyLeft-Half FragmentRight-Half FragmentKey Coupling ReactionReference
Primary Approach Tricyclic AldehydeBenzylic PhosphonateHorner-Wadsworth-Emmons (HWE) Olefination nih.govnih.govrsc.org
Alternative Approach Tricyclic PhosphonateAromatic AldehydeHorner-Wadsworth-Emmons (HWE) Olefination ebi.ac.uk

The successful synthesis of this compound relies on a series of powerful and stereoselective chemical reactions to build its intricate architecture.

A cornerstone of the synthesis of the schweinfurthin core is the biomimetic cationic cascade cyclization used to construct the A/B/C-ring system of the hexahydroxanthene moiety. nih.gov This elegant reaction is typically initiated by the Lewis acid-promoted opening of an epoxide precursor. ebi.ac.uknih.govresearchgate.net The resulting carbocation cascade is terminated by an intramolecular reaction with a phenol (B47542) group, which can even be "protected" as a methoxymethyl (MOM) ether, to form the final tricyclic structure. ebi.ac.uknih.govnih.gov

Extensive screening of Lewis acids revealed that boron trifluoride etherate (BF₃·OEt₂) is particularly effective for this transformation, promoting the cyclization in high yield and with excellent diastereoselectivity to afford the desired trans-fused ring system. nih.govnih.govnih.gov Other Lewis acids, such as TiCl₄ and SnCl₄, were found to be less effective. nih.gov This cascade process is not only efficient but is also believed to mimic the natural biosynthetic pathway of the schweinfurthins. nih.gov

Table 2: Lewis Acids Screened for Cascade Cyclization

Lewis AcidOutcomeReference
BF₃·OEt₂ Most effective, productive at larger scales, high yield (~75%) nih.govebi.ac.uknih.gov
Ti(OiPr)₄ No reaction detected nih.govnih.gov
TiCl₄ Less effective nih.gov
SnCl₄ Less effective nih.gov
MeAlCl₂ Less effective nih.gov
In(OTf)₃ Less effective nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is the key strategic step for assembling the two halves of the molecule to form the central stilbene core. acs.orgnih.gov This olefination reaction between a stabilized phosphonate ylide (generated from the phosphonate ester and a base) and an aldehyde is highly reliable and provides excellent stereoselectivity for the desired (E)- or trans-isomer of the stilbene double bond. nih.gov In the synthesis of this compound reported by Mente et al., the HWE olefination of the tricyclic aldehyde 115 with the phosphonate ester 108 successfully yielded the protected (E)-stilbene 116 . nih.govrsc.org This approach has become a standard and robust method in the synthesis of numerous schweinfurthin analogs. nih.govevitachem.com

Given the multiple phenolic and alcoholic hydroxyl groups present in the this compound structure and its precursors, a carefully orchestrated strategy of protection and deprotection is essential for a successful synthesis. highfine.com

Commonly employed protecting groups for the hydroxyl functionalities include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS), and alkoxy alkyl ethers, like methoxymethyl (MOM) ether. nih.govresearchgate.netrsc.org The TBS group, for example, can be installed and later selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org MOM ethers are stable to many reaction conditions and are typically introduced using MOM-Cl and a base. highfine.com Their removal is often accomplished in the final stages of the synthesis under acidic conditions, for instance, using p-toluenesulfonic acid (p-TsOH) in methanol. nih.govnih.govrsc.org

An interesting and synthetically useful discovery was the observation of MOM group migration during the BF₃·OEt₂-mediated cascade cyclization. nih.govrsc.org This side reaction produced a byproduct where the C-2 hydroxyl group was protected as a MOM ether. ebi.ac.uknih.gov While initially unexpected, this byproduct could be carried forward, utilizing the migrated MOM group as a strategic protecting group for subsequent transformations. ebi.ac.uk The final step in the total synthesis of this compound is a global deprotection, where all the protecting groups are removed to unveil the natural product. nih.govrsc.org

Table 3: Common Protecting Groups in this compound Synthesis

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsReference
Methoxymethyl ether MOMMOMCl, base (e.g., DIPEA, NaH)Acidic (e.g., p-TsOH, TFA, BF₃·OEt₂) nih.govrsc.orghighfine.com
tert-Butyldimethylsilyl ether TBSTBSCl, imidazoleFluoride source (e.g., TBAF) researchgate.netrsc.org
Triethylsilyl ether TESTESCl, imidazoleAcid or Fluoride source nih.govrsc.org
Dess-Martin Periodinane (DMP) Oxidation

Considerations for Stereochemical Control in Asymmetric Synthesis

The biological activity of complex natural products is often dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is paramount. The total synthesis of (+)-schweinfurthin G, the natural enantiomer, requires an asymmetric approach to establish the correct configuration at its multiple stereocenters. rsc.orgdtic.mil

The key to stereochemical control in schweinfurthin synthesis lies in the strategic use of a chiral epoxide intermediate. rsc.orgresearchgate.net The absolute stereochemistry of this epoxide dictates the stereochemical outcome of the subsequent cascade cyclization, controlling the formation of the two additional stereogenic centers in the hexahydroxanthene core. researchgate.net Asymmetric epoxidation methods, such as the Sharpless asymmetric dihydroxylation followed by conversion to an epoxide, are used to prepare the necessary enantioenriched epoxide precursor (19 ). dtic.mil The BF₃·Et₂O-promoted domino epoxide-opening and cyclization sequence then proceeds from this chiral starting material, ensuring the formation of the desired enantiomerically pure tricyclic product, which is then carried forward to complete the synthesis of natural (+)-schweinfurthin G. rsc.org

Synthetic Strategies for this compound Derivatives and Analogs

To probe the structure-activity relationships (SAR) of this compound, numerous derivatives and analogs have been synthesized. These efforts have primarily focused on modifying the D-ring and the attached isoprenoid side chain, as this position is amenable to structural changes without a significant loss of biological activity. vjs.ac.vnparis-saclay.fr

D-Ring Substitutions and Scaffold Modifications

The resorcinol-based D-ring of this compound has been a focal point for synthetic modification. Strategies have been developed to replace this ring system with other aromatic and heteroaromatic scaffolds to explore new chemical space and potentially enhance biological properties or introduce new functionalities like fluorescence. nih.govacs.org One such example involved annulating a coumarin (B35378) ring system to the D-ring to create a fluorescent analog of schweinfurthin F, a close relative of this compound. acs.org

As part of a program to explore the bioactivity of schweinfurthin analogs, a series of compounds has been prepared where the resorcinol D-ring is replaced by an indole (B1671886) moiety. nih.govnih.gov The indole system is considered a "privileged scaffold" in drug development and offers a viable bioisostere for the resorcinol ring. nih.gov

The synthesis of these indole analogs of this compound relies on a convergent strategy, typically employing a Horner-Wadsworth-Emmons (HWE) condensation. nih.govnih.gov This key reaction joins a complex aldehyde representing the left-half hexahydroxanthene core of this compound (e.g., aldehyde 32 ) with a custom-synthesized B-ring phosphonate derived from an indole. nih.govacs.org For instance, the tricyclic alcohol 44 was converted to the corresponding phosphonate 45 , which was then condensed with aldehyde 32 to give the stilbene backbone. nih.gov A final deprotection step yielded the target this compound indole analog (47 ). nih.gov These studies have demonstrated that indole-based analogs can exhibit the potent and differential activity characteristic of the natural schweinfurthin family. nih.gov

Coumarin-Annulated Analogs

To enhance the fluorescent properties of schweinfurthins for mechanistic studies, researchers have replaced the D-ring with a coumarin system. researchgate.netnih.gov A coumarin-based analog of schweinfurthin F was synthesized using a convergent approach. nih.govphcogj.com The key step involved a Horner-Wadsworth-Emmons (HWE) condensation to form the central stilbene olefin. nih.govphcogj.com Initial attempts to condense a tricyclic phosphonate with a pre-formed coumarin aldehyde were unsuccessful as the coumarin ring did not withstand the reaction conditions. nih.gov A revised, successful strategy involved forming the stilbene linkage first, followed by the construction of the coumarin ring via a Knoevenagel condensation. phcogj.com

The resulting coumarin-schweinfurthin analog (41) not only displayed the desired fluorescent properties but also retained significant biological activity, mirroring the activity pattern of the natural product schweinfurthin F in the National Cancer Institute's (NCI) 60-cell line bioassay. nih.govacs.org For instance, the precursor aldehyde (40) showed modest activity against the SF-295 glioblastoma cell line with a GI50 of 3.0 μM. acs.org This work demonstrates that annulating a coumarin ring to the D-ring is a viable strategy for creating fluorescent probes. nih.gov

Resorcinol Moiety Modifications

The resorcinol substructure of the D-ring is crucial for activity, but modifications have been explored to improve stability and probe structure-activity relationships (SAR). tjnpr.orgnih.gov One significant modification involves replacing the entire resorcinol D-ring with an indole scaffold. researchgate.net This replacement was well-tolerated, with the resulting "schweinfurthin indoles" demonstrating potent, schweinfurthin-like differential cytotoxicity in the NCI-60 cell line screen. researchgate.net

Methylation of the D-ring phenols has also been investigated. Monomethylation can increase chemical stability with a minimal impact on potency. researchgate.net For example, 5'-methylthis compound (MeSG) has been synthesized and studied for its effects on various cancer cell lines. nih.gov These studies confirm that the D-ring is a versatile site for modification. researchgate.net

Modifications of the Isoprenyl Side-Chain

The isoprenyl side-chain on the D-ring has been identified as another site amenable to modification without significant loss of bioactivity. sciprofiles.com Synthetic strategies have focused on extending this side chain to introduce new functionalities. sciprofiles.com A key approach involves a selenium-mediated allylic oxidation of the isoprenyl group on a protected this compound core, which introduces a hydroxyl group. sciprofiles.comresearchgate.net This alcohol can then be further oxidized to an aldehyde, providing a handle for subsequent reactions. sciprofiles.comresearchgate.net

This strategy has been employed to synthesize a series of novel this compound derivatives. paris-saclay.fr The addition of just a hydroxyl group to the isoprenyl chain (compound 11) resulted in a potent analog with an IC50 value of 0.18 µM against the A549 cancer cell line, which is four times more potent than the parent this compound. paris-saclay.fr

Incorporation of Triazole and Diamide (B1670390) Linkers

Building upon the modification of the isoprenyl side-chain, multicomponent reactions have been used to introduce diverse chemical linkers. paris-saclay.fr Specifically, the Ugi reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" have been utilized. paris-saclay.fr

Starting from an aldehyde derivative on the isoprenyl chain, a Pinnick oxidation yields a carboxylic acid. paris-saclay.fr This acid can then participate in an Ugi reaction with an amine, an isonitrile, and formaldehyde (B43269) to produce a variety of diamide derivatives. paris-saclay.fr Alternatively, an azide (B81097) can be introduced and subsequently reacted with terminal alkynes via CuAAC to form 1,4-disubstituted triazoles. paris-saclay.fr

These modifications have led to some of the most potent this compound analogs reported. paris-saclay.fr Several diamide derivatives (15a, 15b, 15g) exhibited sub-nanomolar cytotoxicity against Hep3B, A549, and MCF7 cancer cell lines, while showing low toxicity to non-cancerous HEK293 cells. paris-saclay.fr In contrast, the triazole-containing analogs were generally less cytotoxic than their diamide counterparts, suggesting the diamide linkage is more favorable for activity. paris-saclay.fr

Exploration of Methylated Analogs

Methylation of the phenolic hydroxyl groups has been explored as a strategy to enhance compound stability and probe the importance of hydrogen bond donors for biological activity. nih.govchemrxiv.org A fully tetra-methylated derivative of this compound (SG-Methyl) was found to be biologically inactive, highlighting the critical role of the hydroxyl groups. chemrxiv.orgnih.gov

However, selective methylation has yielded active compounds. The synthetic analog 5′-methylthis compound (MeSG or TTI-3114), which has a methyl group on one of the D-ring phenols, retains potent cytotoxic activity. nih.gov MeSG has been shown to impair the viability of human Merkel cell carcinoma (MCC) cell lines with varying degrees of sensitivity. nih.gov For instance, the MS-1 and MKL-2 cell lines were highly sensitive, with IC50 values of approximately 10 nM and 51.6 nM, respectively. nih.gov This demonstrates that partial methylation is a viable strategy for producing stable and potent analogs.

Development of Fluorescent and Biotinylated Schweinfurthin Probes

To investigate the cellular localization and molecular targets of schweinfurthins, fluorescent and biotinylated probes have been developed. chemrxiv.orgmdpi.com A biologically active fluorescent probe, SG-Fluor, was generated from this compound. chemrxiv.orgnih.gov This probe was observed to localize in perinuclear punctate structures that overlap with endosomal/lysosomal markers like LAMP1. chemrxiv.orgnih.gov Another fluorescent analog, created by introducing a p-nitro stilbene group, also retained schweinfurthin-like activity. nih.gov

Similarly, biotinylated derivatives of this compound have been synthesized to facilitate pull-down experiments and identify binding partners. chemrxiv.org An active biotinylated probe (SG-Bio-Act) and an inactive version (SG-Bio-Inact) were created, differing in their cell growth inhibitory properties by 200-fold. chemrxiv.orgnih.gov The active probe, SG-Bio-Act, was shown to bind to oxysterol-binding proteins (OSBPs) and impair trans-Golgi network (TGN) trafficking, consistent with the proposed mechanism of action. chemrxiv.orgnih.gov The development of these probes has been instrumental in identifying OSBPs as key cellular targets of the schweinfurthin family. nih.govresearcher.life

Design and Synthesis of Hybrid Molecules (e.g., with OSW-1 Pharmacophores)

A novel approach in analog development involves creating hybrid molecules that combine the pharmacophores of schweinfurthins with other natural products that share a similar biological target. researcher.liferesearchgate.net Both schweinfurthins and the potent anticancer agent OSW-1 are known to target oxysterol-binding protein (OSBP). chemrxiv.orgresearchgate.net

Recently, the first synthesis of hybrid molecules combining the pharmacophore of schweinfurthin E (a close analog of this compound) and the glycosidic moiety of OSW-1 was reported. researcher.liferesearchgate.net The synthesis utilized a CuAAC click reaction to link a polyfunctionalized, propargylated stilbene derived from schweinfurthin E with various azido (B1232118) sugars that mimic the OSW-1 disaccharide. chemrxiv.orgresearcher.life

Evaluation of these hybrids against the U-87 MG glioblastoma cell line revealed that their cytotoxicity is highly dependent on the nature of the appended sugar. chemrxiv.org Two of the hybrids (compounds 16 and 18), which carried a D-xylose unit, were found to be significantly more cytotoxic than the parent schweinfurthin E, demonstrating the potential of this hybrid strategy to generate exceptionally potent compounds. chemrxiv.org

Biological Activities at the Cellular and Molecular Levels

Cell Growth Inhibition and Antiproliferative Activity in In Vitro Models

Schweinfurthin G and its parent compounds have demonstrated notable antiproliferative activity against a panel of human cancer cell lines. rsc.org This activity is not uniform across all cell types, revealing a pattern of differential sensitivity that has been a key focus of research.

Differential Sensitivity Across Cancer Cell Lines (e.g., NCI-60 Panel)

The National Cancer Institute's 60-cell line (NCI-60) screen has been instrumental in characterizing the anticancer profile of the schweinfurthin family. rsc.orgwur.nl This screening has consistently shown that schweinfurthins exhibit potent growth inhibition against certain cancer cell lines while others remain relatively resistant. researchgate.netresearchgate.net This differential activity suggests a specific mechanism of action rather than general cytotoxicity. mdpi.com

Among the most sensitive cancer cell lines to schweinfurthins are those derived from the central nervous system (CNS), particularly glioblastoma. wur.nlresearchgate.net The glioblastoma cell line SF-295 is exceptionally sensitive, with schweinfurthins inhibiting its growth at nanomolar concentrations. rsc.orgnih.gov Studies have also highlighted the sensitivity of other glioblastoma lines like U87 and SF-539. wur.nlacs.orgnih.gov

The nasopharyngeal carcinoma cell line KB has also been identified as responsive to the cytotoxic effects of schweinfurthins. In addition, the melanoma cell line UACC-62 has shown susceptibility to schweinfurthin analogs. nih.gov Specifically, both TTI-4242 and 5'-Methylthis compound (also known as TTI-3114) demonstrated strong activity against the UACC-62 cell line, with EC50 values in the range of 10–100 nM. nih.gov

In stark contrast to the high sensitivity of certain cell lines, others exhibit significant resistance to the antiproliferative effects of schweinfurthins. The non-small cell lung cancer cell line A549 is a frequently cited example of a resistant line. researchgate.netnih.gov The difference in sensitivity between the SF-295 and A549 cell lines can be as much as 1000-fold. rsc.org Similarly, the ovarian cancer cell line OVCAR-5 has been shown to be relatively resistant to the action of schweinfurthins. researchgate.netnih.gov

Cell LineCancer TypeSensitivity to Schweinfurthins
SF-295 GlioblastomaHighly Responsive
U87 GlioblastomaResponsive
KB Nasopharyngeal CarcinomaResponsive
UACC-62 MelanomaResponsive
A549 Lung CancerRelatively Resistant
OVCAR-5 Ovarian CancerRelatively Resistant
Responsive Cell Lines (e.g., Glioblastoma SF-295, U87; Nasopharyngeal Carcinoma KB; Melanoma UACC-62)

Specific Potency of this compound and its Analogs (e.g., 5'-Methylthis compound)

Synthetic analogs of schweinfurthins have been developed to overcome the limited availability of the natural products and to potentially enhance their therapeutic properties. mdpi.comtandfonline.com 5'-Methylthis compound (MeSG or TTI-3114) is a notable synthetic analog that has demonstrated significant biological activity. researchgate.netmdpi.com

MeSG has shown potent antiproliferative effects in various cancer models. For instance, it has been shown to reduce cell proliferation in human melanoma cell lines and has demonstrated efficacy in a rat model of chondrosarcoma. nih.govnih.gov In Merkel cell carcinoma (MCC) cell lines, MeSG impaired metabolic activity by inducing apoptosis. mdpi.com Furthermore, MeSG has been shown to decrease AKT phosphorylation in lung cancer cell lines. karger.com The development of such analogs not only provides a more stable and accessible source of these compounds but also allows for the exploration of structure-activity relationships to optimize their anticancer potential. mdpi.com

Molecular Mechanisms of Action

The selective cytotoxicity of schweinfurthins points towards a specific molecular target or pathway. Research into the mechanism of action has revealed that these compounds interfere with fundamental cellular processes, particularly intracellular trafficking and organelle homeostasis.

Interference with Intracellular Trafficking and Organelle Homeostasis

A key aspect of the molecular mechanism of schweinfurthins involves their ability to disrupt intracellular vesicular trafficking, specifically arresting transport from the trans-Golgi network (TGN). researchgate.netnih.govnih.gov This disruption of the TGN, a central sorting station in the cell, has profound downstream consequences. mdpi.com

Prolonged treatment with this compound can lead to the disruption of the TGN structure itself. mdpi.comresearchgate.net This interference with TGN trafficking is believed to be a primary event that triggers a cascade of other cellular effects. These include the induction of endoplasmic reticulum (ER) stress and alterations in the glycosylation of cell surface proteins. nih.govmdpi.com

Disruption of Trans-Golgi Network (TGN) Trafficking

Modulation of Cellular Signaling Pathways

This compound significantly impacts critical signaling pathways that are often dysregulated in cancer, leading to reduced cell survival and proliferation.

A key molecular effect of this compound is the potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govnih.govresearchgate.net This pathway is crucial for cell growth, proliferation, and survival. This compound indirectly inhibits the phosphorylation of AKT at Ser473 in a dose-dependent manner. nih.govkarger.com This inhibition is not due to direct enzymatic inhibition but is a downstream consequence of the disruption of TGN trafficking. nih.govnih.gov The arrest in TGN trafficking leads to endoplasmic reticulum (ER) stress and suppresses both lipid raft-mediated PI3K activation and the formation of the mTOR/RheB complex. nih.govresearchgate.net This multi-pronged attack effectively shuts down mTOR/AKT signaling. nih.gov The inhibitory effect of this compound on this pathway is particularly pronounced in cancer cells with a deficient PTEN (Phosphatase and Tensin Homolog) gene, which normally acts as a suppressor of the PI3K/AKT pathway. nih.govnih.gov

The effect of this compound on the MAPK/ERK pathway appears to be cell-type dependent and less pronounced compared to its impact on PI3K/AKT signaling. Some studies have reported that this compound does not significantly decrease ERK phosphorylation, highlighting the specificity of its inhibitory action towards the AKT pathway. nih.gov However, other research, particularly with the analog 5'-methylthis compound (MeSG), has shown selective inhibition of the MAPK/ERK pathway in certain cancer cell lines, such as Merkel cell carcinoma. mdpi.comnih.gov In these instances, a downregulation of phosphorylated ERK1/2 and its downstream target p90RSK has been observed. mdpi.com

Inhibition of PI3K/AKT/mTOR Signaling

Impact on Isoprenoid and Cholesterol Homeostasis

This compound's mechanism of action is intricately linked to the regulation of lipid homeostasis, primarily through its interaction with oxysterol-binding proteins.

A crucial discovery in understanding the molecular mechanism of this compound is its ability to bind to oxysterol-binding proteins (OSBPs). mdpi.comnih.gov OSBPs are lipid transfer proteins that play a key role in cholesterol homeostasis by transporting cholesterol from the endoplasmic reticulum to the trans-Golgi network in exchange for phosphatidylinositol 4-phosphate (PI(4)P). rsc.org this compound binds to the lipid-binding cavity of the ORD (OSBP-related domain) of OSBP, thereby inhibiting its sterol/PI4P exchange activity. mdpi.comrsc.orgbiologists.com This interaction is the underlying cause for the arrest of TGN trafficking observed with this compound treatment. nih.govnih.govresearchgate.net The sensitivity of cancer cell lines to this compound has been shown to be inversely proportional to the cellular levels of OSBP. researchgate.net By disrupting OSBP function, this compound perturbs the delicate balance of isoprenoid and cholesterol homeostasis within the cell. nih.govnih.govresearchgate.net This leads to a reduction in intracellular cholesterol levels, which is achieved by both decreasing cholesterol synthesis and increasing its efflux. nih.govresearchgate.netresearchgate.net

Effects on Cholesterol Efflux Pump ABCA1 Regulation

Effects on Cytoskeletal Dynamics

The schweinfurthin family of compounds, including this compound, exerts notable effects on the cytoskeletal architecture of cancer cells. Treatment with schweinfurthins often leads to morphological changes, with cells adopting a spindle-like or rounded appearance, which is indicative of interference with the cytoskeleton. researchgate.net

More specific research on Schweinfurthin A, a closely related analog, has shown that these compounds can profoundly affect the dynamic reorganization of the actin cytoskeleton. nih.govnih.gov This is linked to the inhibition of the Rho signaling pathway, which is a critical regulator of actin dynamics and cell morphology. nih.govnih.gov Schweinfurthin A was found to inhibit growth factor-stimulated Rho signaling. nih.govnih.gov Given the structural and functional similarities within the schweinfurthin class, it is highly probable that this compound also disrupts cytoskeletal dynamics through modulation of Rho family proteins or related signaling pathways. Additionally, prolonged treatments with this compound are known to cause the disruption of the trans-Golgi-network (TGN), which can indirectly affect the cytoskeleton by altering protein trafficking and the localization of signaling molecules. researchgate.netresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Schweinfurthin G and Its Analogs

Identification of Essential Structural Elements for Bioactivity

The intricate molecular architecture of schweinfurthin G comprises several key features that are fundamental to its bioactivity. SAR studies have pinpointed the hexahydroxanthene (HHX) tricyclic core and the specific orientation of the stilbene (B7821643) moiety as indispensable for its potent cytotoxic effects.

Role of the Hexahydroxanthene (HHX) Tricyclic Core

Impact of Substitutions on the D-Ring

The D-ring of this compound, a resorcinol (B1680541) substructure, has been a major focus of synthetic modification to explore its contribution to bioactivity and to improve the compound's properties.

Effects of Indole (B1671886), Coumarin (B35378), and Resorcinol Replacements

The replacement of the D-ring resorcinol with other heterocyclic systems has yielded insightful SAR data.

Indole Analogs: A series of schweinfurthin analogs where the D-ring resorcinol is replaced by an indole moiety have been synthesized and evaluated. nih.govnih.govnih.govacs.org These "schweinfurthin indoles" have demonstrated that this modification is well-tolerated, with some analogs displaying potency and differential activity comparable to the natural schweinfurthins. nih.govnih.gov This suggests that the indole ring can effectively mimic the structural and electronic properties of the original resorcinol D-ring. nih.gov

Coumarin Analogs: To explore the potential for creating fluorescent analogs with preserved bioactivity, a coumarin ring system was annulated to the D-ring of a schweinfurthin F analog. acs.orgresearchgate.netresearchgate.netacs.orgnih.gov The resulting coumarin-based analog exhibited significant biological activity, with a pattern of cytotoxicity that mirrored the natural product. researchgate.netresearchgate.net This indicates that the D-ring is amenable to the incorporation of larger, fused ring systems without a complete loss of activity.

Resorcinol Modifications: While direct replacement with a wide variety of resorcinol isosteres is not extensively documented, the tolerance for indole and coumarin substitutions suggests a degree of flexibility at this position. acs.orgresearchgate.net However, it is established that at least one phenolic hydroxyl group on the D-ring is crucial for activity. nih.gov

D-Ring Modification General Effect on Bioactivity Key Findings Reference(s)
Indole ReplacementMaintained or slightly reduced potencyCan mimic the resorcinol ring, preserving the activity profile. nih.govnih.govnih.gov
Coumarin AnnulationMaintained activityAllows for the introduction of larger, functional moieties. acs.orgresearchgate.netresearchgate.net

Influence of Phenolic Hydroxyl Groups and Methylations

The phenolic hydroxyl groups on the D-ring and their methylation status are critical modulators of this compound's activity and stability.

It is established that at least one free phenolic hydroxyl group on the D-ring is essential for bioactivity. wur.nlnih.gov Complete replacement of these hydroxyl groups leads to a loss of cytotoxic potency. wur.nl

Methylation of one of the phenolic hydroxyl groups on the D-ring has been shown to be a beneficial modification. nih.gov For instance, 5'-methylthis compound (MeSG) not only retains potent anticancer activity but also exhibits improved chemical stability compared to the natural compound with two free hydroxyls. nih.govresearchgate.net This modification can reduce the potential for oxidation and improve the compound's drug-like properties without significantly compromising its interaction with its biological target. acs.org However, simultaneous methylation of both D-ring phenols results in a significant loss of activity. nih.gov

D-Ring Substitution Effect on Bioactivity Rationale Reference(s)
One Phenolic HydroxylEssential for activityLikely involved in key hydrogen bonding interactions with the target. wur.nlnih.gov
MonomethylationMaintained or improved activityEnhances chemical stability while preserving necessary interactions. nih.govacs.orgnih.govresearchgate.net
DimethylationSignificantly reduced activityBlocks essential hydrogen bonding sites. nih.gov

Modifications of the Isoprenyl Side-Chain and Their Functional Consequences

The isoprenyl side-chain attached to the D-ring of this compound has been identified as a site amenable to modification, offering a strategy to fine-tune the compound's activity. paris-saclay.frvjs.ac.vn

A study involving the synthesis of a series of this compound derivatives with modifications to the isoprenyl chain revealed that extending this chain with a diamide (B1670390) or a 1,2,3-triazole ring can lead to potent analogs. paris-saclay.fr The introduction of these functionalities was achieved through multicomponent reactions. paris-saclay.fr

Evaluation of these new derivatives against a panel of human cancer cell lines demonstrated that certain modifications led to compounds with sub-nanomolar IC50 values, and in some cases, these analogs were more cytotoxic than the parent this compound against specific cell lines. paris-saclay.fr This indicates that the isoprenyl side-chain can be a versatile point for derivatization to enhance potency and selectivity. The strategy for these modifications often involves initial oxidation of the isoprenyl side chain. vjs.ac.vn

Isoprenyl Chain Modification Resulting Analog Effect on Cytotoxicity Reference(s)
Extension with a diamide chainDiamide derivativePotent activity, with some analogs showing sub-nanomolar IC50 values. paris-saclay.fr
Extension with a 1,2,3-triazole ringTriazole derivativePotent activity, with some analogs showing sub-nanomolar IC50 values. paris-saclay.fr

Stereochemical Requirements for Optimal Biological Activity

The complex three-dimensional architecture of schweinfurthins is a critical determinant of their biological function. The core structure contains multiple chiral centers, and the specific stereochemical configuration is essential for potent activity.

Synthetic efforts have been crucial in elucidating the absolute stereochemistry of these natural products. nih.govacs.org It has been hypothesized that natural schweinfurthins possess the R,R,R-stereochemistry. This was supported by the chiral synthesis of both enantiomers of 3-deoxyschweinfurthin B, a close analog. The (R,R,R)-enantiomer was found to be approximately three times more potent than its (S,S,S)-counterpart, and its pattern of differential cytotoxicity showed a higher correlation with that of the natural compounds. wur.nl This finding underscores that the precise spatial arrangement of the substituents on the tetracyclic core is vital for optimal interaction with its biological target. vulcanchem.com

The key structural elements whose stereochemistry is critical for activity include:

The Hexahydroxanthene (HHX) Moiety: This A-B-C tricyclic ring system is a foundational component of the schweinfurthin scaffold and is considered essential for biological properties. nih.govrsc.org

The Stilbene Double Bond: SAR studies indicate that the trans orientation of the stilbene double bond, which connects the HHX core to the D-ring, is essential for the selective antiproliferative activity. acs.org Efforts to address the potential liability of cis/trans isomerization have led to the preparation of analogs where a 1,2,3-triazole ring replaces the olefin, with one such analog showing a strong correlation of bioactivity with the parent compound. patsnap.com

Chiral Centers: The correct stereochemistry at the three chiral centers within the HHX core is critical for optimal potency. vulcanchem.com Synthetic strategies, such as cascade cyclizations using an epoxy olefin intermediate, have been developed to control the stereochemistry during the formation of these centers. vulcanchem.com

The data below illustrates the importance of stereochemistry by comparing the activity of different stereoisomers.

CompoundStereochemistryRelative PotencyReference
3-deoxyschweinfurthin BR,R,R~3x more potent wur.nl
3-deoxyschweinfurthin BS,S,SLess potent wur.nl

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling helps identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. parssilico.comresearchgate.net For the schweinfurthins, SAR studies have identified a clear pharmacophore and guided the optimization of lead compounds. nih.gov

The essential pharmacophoric features of this compound and its analogs are:

The Tetracyclic Core: The rigid, tetracyclic hexahydroxanthene (HHX) structure is a non-negotiable requirement for activity. vulcanchem.comresearchgate.net This motif is believed to be the key pharmacophore that confers high affinity for the molecular target, oxysterol-binding protein (OSBP). rsc.orgpatsnap.comresearchgate.net

The D-Ring System: While modifications to the D-ring are generally better tolerated than changes to the HHX core, its electronic properties are important. acs.org At least one phenolic hydroxyl group on this ring is required for bioactivity, as replacing both with fluorine atoms completely abolished activity. wur.nl

The Connecting Stilbene: A trans-stilbene (B89595) linker is crucial for maintaining the correct geometry for target binding. acs.org

Based on this pharmacophore, researchers have pursued lead optimization to enhance stability, potency, and other pharmacological properties. Key findings include:

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position of the HHX core is not essential for cytotoxicity. nih.gov Analogs like 3-deoxyschweinfurthin B have demonstrated potent activity. vulcanchem.com

D-Ring Modifications: Monomethylation of one of the resorcinol hydroxyl groups on the D-ring was found to increase chemical stability without a significant loss of potency. nih.govacs.org This led to the development of compounds like 5'-methoxythis compound (MeSG). patsnap.comresearchgate.net

D-Ring Replacements: The D-ring resorcinol can be replaced with other aromatic systems. For instance, indole analogs have been synthesized that retain the potent and differential activity of the natural schweinfurthins. nih.gov This indicates a tolerance for substitution at a single phenolic position. acs.org

Side Chain Modifications: The isoprenyl side chain on the D-ring can be modified. For example, replacing the prenyl group of a schweinfurthin F analog with a geranyl group resulted in active compounds. nih.gov

These SAR insights have led to the development of optimized lead compounds. For example, a synthetic analog of this compound was developed that not only recapitulates the mechanism of action of the natural product but also shows in vivo efficacy in a glioblastoma xenograft model when used in combination with temozolomide. patsnap.com Another second-generation analog, TTI-4242, was designed to improve solubility and other drug-like properties. researchgate.net

The table below summarizes the biological activity of several key this compound analogs, demonstrating the impact of structural modifications.

Compound NameModification from this compoundBiological Activity HighlightReference(s)
3-deoxyschweinfurthin BRemoval of C-3 hydroxylSlightly more cytotoxic than natural products wur.nldtic.mil
5'-methoxythis compound (MeSG)Methylation of one D-ring hydroxylEnhances anti-tumor immunity patsnap.comresearchgate.net
Indole Analog (Compound 47)Replacement of D-ring resorcinol with an indole; C-ring phenol (B47542)Sub-micromolar mean GI₅₀; differential activity >3 orders of magnitude nih.gov
Triazole Analog (Compound 23)Replacement of stilbene double bond with 1,2,3-triazoleStrong correlation of bioactivity with parent stilbene patsnap.com
Coumarin Analog (Compound 40)Annulation of a coumarin to the D-ringRetains schweinfurthin-like activity pattern; acts as fluorescent probe acs.org

Advanced Research Methodologies and Analytical Techniques in Schweinfurthin G Studies

Cell-Based Assays for Biological Activity Evaluation

High-Throughput Cell Line Screening (e.g., NCI-60)

The National Cancer Institute's 60-cell line (NCI-60) screen is a pivotal tool for identifying and characterizing novel anti-cancer compounds. This high-throughput assay evaluates the growth-inhibitory effects of a substance across a panel of 60 different human cancer cell lines, representing nine types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.

Schweinfurthins have demonstrated a distinctive and potent pattern of activity in the NCI-60 screen. rsc.orgresearchgate.net This unique "fingerprint" of activity, which does not match that of any standard anti-cancer agents, suggests a novel mechanism of action. researchgate.netnih.gov The compounds show remarkable potency against central nervous system (CNS) cancer cell lines, particularly glioblastoma multiforme (GBM), while being significantly less active against others, such as certain lung carcinoma lines. researchgate.netnih.gov This differential cytotoxicity is a hallmark of the schweinfurthin family and is used to guide further mechanistic studies. nih.gov For instance, the glioblastoma cell line SF-295 is consistently among the most sensitive, whereas the lung cancer cell line A549 often shows resistance. nih.govkarger.com

CompoundCell LineCancer TypeGI₅₀ (nM)
Schweinfurthin ASF-295CNS Cancer11
Schweinfurthin ASF-539CNS Cancer10
Schweinfurthin ASNB-75CNS Cancer15
Schweinfurthin DSF-295CNS Cancer3.44

GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data sourced from references rsc.orgnih.gov.

Cell Viability and Metabolic Activity Assays (e.g., MTT, Trypan Blue Exclusion)

To quantify the cytotoxic and anti-proliferative effects of Schweinfurthin G analogues, researchers employ various cell viability and metabolic activity assays.

The Trypan Blue Exclusion Assay is a method for assessing cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. Studies on the this compound analog, 5′-methylthis compound (MeSG), in multiple myeloma (MM) cell lines (RPMI-8226, H-929, and MM.1S) showed a concentration- and time-dependent decrease in cell viability. karger.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay measures the metabolic activity of cells, which is often used as a proxy for cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan (B1609692) product, the amount of which is quantifiable by spectrophotometry. In MM cell lines treated with MeSG, the MTT assay also confirmed a concentration- and time-dependent decrease in mitochondrial activity. karger.com Interestingly, studies have noted a significant discrepancy between the two assays, with the MTT assay suggesting greater potency than the Trypan Blue assay. karger.com For example, after a 48-hour treatment with 5 nM MeSG, viability in RPMI-8226 cells was 60% by Trypan Blue but only 6% by MTT. karger.com

Cell LineMeSG ConcentrationTreatment Time% Viability (Trypan Blue)% Viability (MTT)
RPMI-822650 nM24 h50%3%
RPMI-82265 nM48 h60%6%
RPMI-822650 nM48 h21%8%
H-92950 nM48 h~50%<50%
MM.1S50 nM48 h~50%<50%

Data table compiled from findings in reference karger.com.

Molecular and Cellular Biology Techniques

Following the initial assessment of biological activity, a range of molecular and cellular biology techniques are used to dissect the specific pathways and mechanisms through which this compound exerts its effects.

Flow Cytometry for Cell Cycle, Apoptosis, and Surface Marker Analysis (e.g., Calreticulin)

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population.

Cell Cycle and Apoptosis Analysis: Studies using MeSG on multiple myeloma cells have utilized flow cytometry to analyze the cell cycle distribution and the induction of apoptosis. karger.comnih.gov Treatment with MeSG was found to cause cell cycle arrest in the G2/M phase, particularly in the RPMI-8226 cell line. karger.comnih.gov To quantify apoptosis, cells are stained with markers like Annexin V (which detects an early apoptotic event) and 7-aminoactinomycin D (7-AAD, a viability dye). karger.com In all three MM cell lines tested, MeSG induced a time- and concentration-dependent increase in the percentage of cells undergoing late-stage apoptosis. karger.com The RPMI-8226 line was particularly sensitive, with 20 nM of MeSG inducing apoptosis in up to 87% of cells after 48 hours. karger.com

Surface Marker Analysis (Calreticulin): Schweinfurthins are known to induce immunogenic cell death (ICD), a type of cell death that alerts the immune system. pennstatehealthnews.org A key hallmark of ICD is the translocation of the endoplasmic reticulum chaperone protein, calreticulin (B1178941) (CRT), to the cell surface. pennstatehealthnews.orgnih.gov Flow cytometry, including advanced imaging flow cytometry, has been essential in detecting and quantifying this surface CRT exposure. pennstatehealthnews.org In both murine (B16F10) and human (UACC903) melanoma cell lines, MeSG treatment induced significant, dose-dependent CRT exposure on the surface of viable cells. nih.gov For example, treatment with 100 nM MeSG for 12 to 24 hours led to a marked increase in surface CRT levels, confirming the compound's ability to trigger a key ICD signal. pennstatehealthnews.orgnih.gov

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is a core technique used to detect and quantify specific proteins in a cell lysate. It is invaluable for investigating how this compound affects the levels and activation states of key proteins involved in cell survival, proliferation, and death.

Apoptosis and Cell Cycle Proteins: To corroborate flow cytometry findings, western blotting has been used to measure levels of apoptosis-related proteins. Treatment with MeSG led to the cleavage of caspase-8 and PARP-1, both biochemical markers of apoptosis. karger.com The technique also confirmed cell cycle arrest by showing decreased levels of cyclin-B1 and increased levels of the cell cycle inhibitor p21. karger.comnih.gov

Signaling Pathway Proteins: A significant finding from western blot analyses is that this compound and its analogs interfere with the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival. nih.gov Treatment with this compound was shown to inhibit the phosphorylation of AKT at key activation sites (Ser-473 and Thr-308) in PTEN-deficient cancer cells without affecting the total amount of AKT protein. karger.comnih.gov This inhibition of AKT activation was observed across various cancer types, including multiple myeloma and lung cancer. karger.comresearchgate.net

Endoplasmic Reticulum (ER) Stress Markers: Schweinfurthin treatment has been shown to induce ER stress. Western blotting revealed increased expression of ER stress chaperone proteins, such as glucose-regulated protein 78 (GRP78) and protein disulfide isomerase (PDI), in response to schweinfurthin analogs. aacrjournals.orgnih.gov

Real-Time Polymerase Chain Reaction (PCR) for Gene Expression Analysis

Analysis of gene expression provides insight into the cellular response to a compound at the transcriptional level. While direct reports on Real-Time PCR for this compound are limited, broader gene expression studies using techniques like RNA sequencing (RNAseq) have been conducted. researchgate.net

Biochemical Characterization of Molecular Interactions

Understanding the biochemical interactions of this compound at a molecular level is crucial to deciphering its mechanism of action. Researchers have employed a variety of sophisticated assays to probe these interactions.

Assays for Isoprenoid Intermediate Levels

Initial studies have suggested that schweinfurthins can impact the isoprenoid biosynthetic pathway. uiowa.edunih.govnih.gov This has led to the use of specific assays to measure the levels of key isoprenoid intermediates within cells following treatment with schweinfurthin analogues. For instance, studies have demonstrated that 3-deoxyschweinfurthin B (3dSB), a synthetic analogue, can decrease the intracellular levels of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These intermediates are crucial for protein prenylation, a post-translational modification essential for the function of many signaling proteins.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to quantify these isoprenoid intermediates. In these assays, cells are treated with the compound of interest, and then cellular extracts are prepared and subjected to LC-MS analysis to determine the concentrations of FPP and GGPP. These studies have shown that schweinfurthins can disrupt the normal balance of these critical lipid molecules. nih.gov

Protein-Ligand Binding Studies (e.g., OSBP Affinity)

A significant breakthrough in understanding the molecular target of schweinfurthins came from protein-ligand binding studies. It has been established that schweinfurthins, including this compound, bind to oxysterol-binding protein (OSBP) and its related proteins (ORPs). tandfonline.comresearchgate.netnih.gov OSBP is a key player in intracellular lipid transport and signaling.

Competition binding assays are a primary method used to determine the affinity of schweinfurthins for OSBP. researchgate.netnih.gov In a typical assay, a radiolabeled ligand known to bind OSBP, such as [3H]25-hydroxycholesterol (25-OHC), is used. nih.gov The ability of this compound or its analogues to displace the radiolabeled ligand from OSBP is measured, allowing for the calculation of its binding affinity (Ki). These studies have revealed that schweinfurthins can bind to OSBP with high affinity, often in the nanomolar range. researchgate.netnih.gov

Biochemical analyses have further demonstrated that the ability of schweinfurthin derivatives to bind to the C-terminal sterol-binding domain of ORPs is directly correlated with their biological activities, such as the arrest of trans-Golgi network (TGN) trafficking and inhibition of cell growth. tandfonline.com

Compound Target Protein Binding Affinity (Ki) Reference
Schweinfurthin AOSBP-Myc-His68 ± 23 nM nih.gov
Schweinfurthin AORP4L-Myc-His2,600 ± 570 nM nih.gov
OSW-1OSBP16 ± 4 nM researchgate.net
OSW-1ORP4L71 ± 6 nM researchgate.net

Advanced Imaging Techniques for Sub-Cellular Localization and Trafficking

Visualizing the precise location of this compound within the cell and its impact on organelle structure and function is critical. Advanced imaging techniques have provided unprecedented insights into these processes.

High-Resolution Fluorescence Microscopy

High-resolution fluorescence microscopy has been instrumental in studying the subcellular effects of this compound. researchgate.netresearchgate.net Researchers have utilized fluorescently labeled analogues of this compound or antibodies against specific cellular markers to visualize its localization and its impact on cellular structures. nih.gov

For example, immunofluorescence microscopy has been used to show that this compound treatment leads to the disruption of the trans-Golgi-network (TGN). researchgate.netresearchgate.net By staining for TGN-specific proteins like TGN46, researchers have observed a dose-dependent disorganization of the TGN in cancer cells treated with this compound. researchgate.net This technique has also been used to visualize the physical dissociation of mTOR and RheB, key components of a major cell growth signaling pathway, following this compound treatment. researchgate.netnih.gov The development of intrinsically fluorescent schweinfurthin analogues has further enhanced the ability to track their localization within living cells. nih.govresearchgate.net

Imaging Flow Cytometry

Imaging flow cytometry combines the high-throughput capabilities of traditional flow cytometry with the spatial resolution of microscopy. pennstatehealthnews.org This powerful technique has been employed to study the effects of schweinfurthins on cell surface protein expression and cell-cell interactions. pennstatehealthnews.orgnih.gov

In studies investigating the immunogenic effects of a this compound derivative, 5'-methoxythis compound (MeSG), imaging flow cytometry was used to quantify the exposure of calreticulin on the surface of melanoma cells. pennstatehealthnews.orgnih.gov Calreticulin exposure is a key signal for immunogenic cell death. This technique allowed for both the confirmation of calreticulin's cell surface localization and the analysis of the kinetics of this process. pennstatehealthnews.org Furthermore, imaging flow cytometry has been used to demonstrate that MeSG-treated tumor cells are more effectively engulfed by dendritic cells, a critical step in initiating an anti-tumor immune response. pennstatehealthnews.org Traditional flow cytometry has also been used to analyze the cell cycle, showing that MeSG can cause an arrest in the G2/M phase in certain cancer cell lines. karger.com

Computational Approaches and Molecular Modeling

In conjunction with experimental techniques, computational approaches and molecular modeling have become invaluable tools for understanding the interactions of this compound at the atomic level and for predicting its activity. researchgate.netrsc.orgnih.gov

Molecular modeling studies have been conducted to rationalize the biological results observed with schweinfurthin derivatives. rsc.org These studies can provide insights into the binding modes of schweinfurthins within the ligand-binding pocket of OSBP. By creating homology models of OSBP and performing docking studies, researchers can predict how these compounds interact with specific amino acid residues. nih.gov This information is crucial for the rational design of new, more potent, and selective schweinfurthin analogues.

Furthermore, computational models are being developed to predict the activity of schweinfurthins based on the molecular profiles of cancer cells. researchgate.net By integrating data on gene expression with drug activity data, linear predictive models can be created to identify molecular determinants of sensitivity to schweinfurthins. researchgate.net For example, a multivariate model incorporating the expression of genes involved in AKT signaling and oxysterol-binding proteins has been developed to predict the response to Schweinfurthin A. researchgate.net These computational approaches hold great promise for personalizing cancer therapy based on the specific molecular characteristics of a patient's tumor.

Docking Studies for Target Binding Prediction (e.g., OSBP)

Computational docking studies have been instrumental in elucidating the interaction between this compound and its molecular target, the oxysterol-binding protein (OSBP). OSBP is a key protein in cholesterol homeostasis, facilitating the transport of cholesterol to the trans-Golgi network. researchgate.net By inhibiting OSBP, schweinfurthins disrupt this process, leading to effects on post-Golgi trafficking and membrane cholesterol levels. researchgate.netljmu.ac.uk

Molecular modeling and docking simulations have revealed that this compound binds within the OSBP-related domain (ORD), the same lipid-binding cavity that cholesterol occupies. researchgate.netnih.gov This binding is highly specific and occurs with nanomolar affinity. ljmu.ac.uknih.gov Studies have shown a strong correlation between the affinity of schweinfurthin derivatives for OSBP and their cytotoxic effects on cancer cell lines, such as the U-87 MG glioblastoma line. researchgate.net

Docking studies suggest that the hexahydroxanthene (HHX) moiety of schweinfurthins is essential for their biological properties. researchgate.net The hydroxyl group on this core structure is thought to be buried deep within the binding pocket of the ORD, forming crucial hydrogen bonds, similar to the hydroxyl group of cholesterol. researchgate.net This understanding of the binding mode is critical for predicting the activity of new analogs and for designing compounds with enhanced affinity and specificity.

Table 1: Key Findings from this compound Docking Studies
FindingSignificanceReference(s)
Binding Target Oxysterol-Binding Protein (OSBP) researchgate.netljmu.ac.ukresearchgate.net
Binding Site OSBP-Related Domain (ORD) researchgate.netnih.gov
Binding Affinity Nanomolar range ljmu.ac.uknih.gov
Key Structural Moiety Hexahydroxanthene (HHX) researchgate.net
Mechanism of Inhibition Competes with cholesterol for binding to the ORD, inhibiting the lipid exchange cycle. researchgate.netljmu.ac.uk
Correlation Affinity for OSBP correlates with cytotoxicity in cancer cell lines. researchgate.netresearchgate.net

Structure-Based Design for Analog Development

The insights gained from docking studies have directly fueled the structure-based design of a multitude of this compound analogs. The goal of these synthetic efforts is to explore the structure-activity relationship (SAR), improve potency, and enhance drug-like properties. To date, more than fifty schweinfurthin analogs have been synthesized and studied.

Researchers have systematically modified various parts of the schweinfurthin scaffold. For instance, it has been found that the para-position of the D-ring is a suitable site for modification without a significant loss of biological activity. This has allowed for the creation of derivatives with altered physical or metabolic properties. An extensive SAR study involving 15 synthetic analogs of schweinfurthins demonstrated a clear correlation between their cytotoxicity and their affinity for OSBP. researchgate.net

One innovative approach has been the creation of hybrid molecules that combine the pharmacophores of Schweinfurthin E (a related compound) and OSW-1, another natural product that targets OSBP. researchgate.net These hybrids were designed based on the complementary binding of the two parent molecules to their shared biological target. researchgate.net This strategy has yielded new compounds with potent cytotoxic activity, providing a foundation for further development. researchgate.net The synthesis of these complex molecules often involves multi-step processes, including techniques like the Horner-Wadsworth-Emmons condensation to create the central stilbene (B7821643) structure. nih.gov

Analytical Chemistry Techniques in Research

The synthesis, purification, and characterization of this compound and its analogs rely heavily on advanced analytical chemistry techniques. These methods are essential for confirming the structure of newly synthesized compounds and for ensuring the purity and identity of research samples.

Spectroscopic Methods (e.g., NMR for Structure Elucidation of Analogs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel schweinfurthin analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to precisely determine the chemical structure of these complex molecules.

When new schweinfurthins, such as Schweinfurthin I and J, were isolated from Macaranga schweinfurthii, their structures were determined using these comprehensive NMR techniques. acs.org Similarly, in the synthesis of fluorescent analogs of Schweinfurthin F, ¹H and ¹³C NMR were used to confirm the structure of the final compounds and intermediate products. nih.gov These spectroscopic data provide definitive proof of the molecular architecture, which is crucial for interpreting biological activity data and advancing SAR studies.

Table 2: Application of NMR in Schweinfurthin Analog Research
NMR TechniqueApplicationExample Compound(s)Reference(s)
1D-NMR (¹H, ¹³C) Determination of basic structure, functional groups, and atom connectivity.Schweinfurthins I and J, Fluorescent Schweinfurthin F analogs nih.govacs.org
2D-NMR (e.g., COSY, HMBC) Elucidation of complex stereochemistry and detailed connectivity in novel structures.Schweinfurthins I and J acs.org

Chromatographic Methods (e.g., UPLC-PDA-TOFMS for Purity and Identity Confirmation in Research Samples)

To ensure the purity and confirm the identity of schweinfurthin compounds used in research, high-performance chromatographic methods are indispensable. Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo-Diode Array (PDA) detector and Time-of-Flight Mass Spectrometry (TOFMS) is a particularly powerful combination.

This technique, UPLC-PDA-TOFMS, is utilized during the purification of extracts from natural sources, such as the leaves of Macaranga schweinfurthii. acs.org It allows for the rapid analysis of stilbene-enriched fractions, revealing the presence of known schweinfurthins and aiding in the discovery of previously unknown ones. researchgate.netacs.org The UPLC system provides high-resolution separation of compounds in a mixture, the PDA detector offers spectral information across a range of wavelengths, and the TOFMS provides highly accurate mass-to-charge ratio data, which can be used to determine the elemental composition of the molecules. This comprehensive approach is essential for the quality control of samples used in biological assays and for the characterization of new chemical entities. researchgate.netacs.org

Emerging Research Directions and Future Perspectives

Deepening Understanding of Precise Molecular Targets and Signaling Networks

Schweinfurthin G is a natural product that has garnered significant interest for its selective anti-proliferative effects against various cancer cell lines. nih.govresearchgate.netkarger.com Ongoing research aims to elucidate the intricate molecular mechanisms that underpin its activity, with a focus on its interaction with the trans-Golgi network (TGN) and oxysterol-binding protein (OSBP).

Unraveling Downstream Signaling Cascades of TGN Disruption

Prolonged exposure to this compound leads to the disruption of the TGN and a halt in TGN trafficking. mdpi.comresearchgate.net This disruption triggers a cascade of downstream signaling events. One of the key consequences is the downregulation of the PI3K/mTOR/Akt signaling pathway, which is crucial for cell growth and survival. nih.govmdpi.commdpi.com The arrest of TGN trafficking by this compound contributes to the inhibition of this pathway by suppressing lipid raft-mediated PI3K activation and the formation of the mTOR/RheB complex. nih.govbiorxiv.org

Furthermore, the disruption of the TGN induces endoplasmic reticulum (ER) stress. nih.govmdpi.com This is evidenced by the increased phosphorylation of eukaryotic initiation factor 2α (p-EIF2α), a marker for ER stress. nih.gov The induction of ER stress also contributes to the decrease in the phosphorylation of AKT, particularly at the Thr-308 position. nih.gov Additionally, the altered TGN function results in changes to the glycosylation of cell surface proteins. mdpi.comresearchgate.net

Comprehensive Characterization of OSBP-Mediated Effects

Oxysterol-binding protein (OSBP) has been identified as a primary molecular target of this compound. researchgate.netresearchgate.net this compound binds directly to the lipid-binding cavity of OSBP with nanomolar affinity, inhibiting its lipid transfer activity. researchgate.netresearchgate.net OSBP is a key protein involved in the exchange of cholesterol and phosphatidylinositol-4-phosphate (B1241899) (PI(4)P) at the contact sites between the ER and the TGN. biorxiv.org

By inhibiting OSBP, this compound disrupts this lipid exchange cycle, leading to several cellular consequences. researchgate.net These include alterations in post-Golgi trafficking, changes in membrane cholesterol levels, and effects on PI(4)P turnover. researchgate.netresearchgate.net The sensitivity of a cell line to this compound has been shown to be inversely proportional to its cellular OSBP levels. researchgate.netbiorxiv.org The intrinsic fluorescence of this compound has been utilized to demonstrate that its accumulation at the TGN is dependent on the abundance of OSBP. researchgate.netresearchgate.net The binding of this compound is thought to induce a conformational change in OSBP, trapping PI(4)P and arresting PI(4)P-dependent TGN trafficking. nih.gov This disruption of OSBP-mediated lipid transfer ultimately affects the trafficking of specific cargo proteins, such as E-cadherin, which is important for maintaining epithelial polarity. biorxiv.org

Advancements in Synthetic Chemistry for Novel Analog Libraries

The limited availability of this compound from its natural source, the African plant Macaranga schweinfurthii, has spurred efforts in synthetic chemistry to produce the compound and its analogs. researchgate.netnih.gov These synthetic endeavors are crucial for structure-activity relationship (SAR) studies and the development of novel compounds with improved properties.

Stereoselective and Enantioselective Synthesis of Complex Analogs

The synthesis of this compound and its complex analogs presents significant challenges due to the presence of multiple stereocenters. nih.govnih.gov Researchers have developed various strategies to achieve stereoselective and enantioselective synthesis. One notable approach involves a Lewis acid-catalyzed cascade cyclization to construct the core hexahydroxanthene structure. nih.govorgsyn.org For instance, the synthesis of this compound has been accomplished using a BF3·Et2O-mediated cascade cyclization of an epoxide intermediate. nih.gov

Another key synthetic strategy is the late-stage Horner-Wadsworth-Emmons (HWE) condensation to form the central trans-stilbene (B89595) olefin, which allows for a convergent and flexible approach to various analogs. nih.govacs.org The development of these synthetic routes has enabled the creation of a diverse library of schweinfurthin analogs with modifications at different positions of the molecule, which is essential for probing the pharmacophore and understanding the SAR. nih.govacs.org For example, analogs with modifications to the D-ring, such as the incorporation of a coumarin (B35378) moiety, have been synthesized to explore the potential for creating fluorescent probes. acs.org

Development of Prodrug Strategies for Enhanced Cellular Delivery in Research Models

Prodrug strategies are being explored to enhance the therapeutic potential of this compound and its analogs by improving their physicochemical properties and cellular delivery in research models. nih.govijpsjournal.com A prodrug is an inactive derivative of a drug molecule that undergoes transformation within the body to release the active parent drug. ijpsjournal.com This approach can be used to overcome challenges such as poor solubility and to target specific tissues or cells. ijpsjournal.commdpi.com

For this compound, prodrug strategies could involve modifying the phenolic hydroxyl groups to improve membrane permeability and cellular uptake. For instance, esterification of these groups could create more lipophilic prodrugs that can more easily cross cell membranes before being hydrolyzed by intracellular esterases to release the active this compound. utsouthwestern.edu Another approach is the use of triglyceride mimetic prodrugs, which can be incorporated into lipid metabolism pathways to enhance delivery to the lymphatic system and lymphocytes. nih.gov While specific prodrugs of this compound are still in early research phases, these strategies hold promise for optimizing its delivery and efficacy in preclinical studies. utsouthwestern.eduparis-saclay.fr

Exploration of Immunomodulatory Effects of this compound

Recent studies have begun to uncover the potential immunomodulatory effects of this compound and its analogs, suggesting a new dimension to their anti-cancer activity. nih.govnih.gov This research indicates that the efficacy of schweinfurthins may not solely rely on their direct cytotoxic effects but also on their ability to modulate the host immune response against cancer cells.

A synthetic analog of this compound, 5'-methoxythis compound (MeSG), has been shown to induce immunogenic cell death (ICD) in cancer cells. nih.gov ICD is a form of regulated cell death that triggers an immune response against the dying cells. researchgate.net MeSG treatment leads to the exposure of calreticulin (B1178941) (CRT) on the surface of tumor cells, which acts as an "eat me" signal, promoting their phagocytosis by dendritic cells. nih.govnih.gov This process is crucial for the initiation of an anti-tumor immune response. Interestingly, the induction of CRT exposure by MeSG appears to be independent of the canonical ER stress pathway and caspase activation. nih.gov

Furthermore, studies have shown that the anti-tumor effects of MeSG are dependent on an intact immune system, as the compound had no effect in immunocompromised mice. nih.gov Treatment with MeSG has been shown to enhance the anti-tumor effect of anti-PD-1 antibody therapy, leading to durable anti-tumor immunity. nih.govresearchgate.net This suggests that this compound and its analogs could be used in combination with immune checkpoint inhibitors to improve cancer immunotherapy outcomes. nih.gov The disruption of the trans-Golgi network by schweinfurthins provides a potential link to the induction of ICD. nih.gov

Synergistic Approaches with Immunotherapy Modalities in Preclinical Models

The ability of schweinfurthins to induce ICD makes them attractive candidates for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.govnih.gov In preclinical mouse models of melanoma, the combination of a schweinfurthin analog with an anti-PD-1 antibody led to delayed tumor progression and, in some cases, complete and durable tumor regression. nih.govtandfonline.com This is particularly noteworthy as the melanoma model used is typically resistant to anti-PD-1 monotherapy. nih.gov

The anti-tumor effects of schweinfurthins appear to be dependent on a functioning immune system, as they were not observed in immunocompromised mice. tandfonline.comtandfonline.com This suggests that these compounds act, at least in part, by modulating the immune response against the tumor. nih.gov The synergistic effect with anti-PD-1 therapy is thought to stem from the schweinfurthin-induced ICD, which enhances the tumor's immunogenicity, making it more susceptible to the effects of the checkpoint inhibitor. nih.govnih.gov These promising preclinical results provide a strong rationale for further investigation into combining schweinfurthins with other immunotherapy modalities. nih.govtandfonline.com

Investigation of Cellular Resistance Mechanisms to this compound

Despite the potent anti-cancer activity of schweinfurthins in some cell lines, others exhibit resistance. nih.govkarger.com Understanding the mechanisms behind this resistance is crucial for identifying patients who are most likely to benefit from these compounds and for developing strategies to overcome resistance.

One key factor that appears to influence sensitivity to this compound is the cellular level of oxysterol-binding protein (OSBP). nih.govnih.gov Cell lines with lower levels of OSBP tend to be more sensitive to the cytotoxic effects of this compound, while those with higher levels are more resistant. nih.govnih.gov This suggests that OSBP is a direct or indirect target of this compound and that its expression level could serve as a biomarker for predicting treatment response. nih.govnih.gov

Another potential mechanism of resistance involves the Hedgehog signaling pathway. researchgate.net In resistant lung cancer cell lines, genes involved in this pathway were found to be differentially regulated. researchgate.net Furthermore, inhibiting a key component of this pathway, Smoothened, rendered these cells more sensitive to schweinfurthin treatment. researchgate.net This indicates that the Hedgehog pathway may play a role in mediating resistance and that targeting this pathway could be a viable strategy to enhance the efficacy of schweinfurthins in resistant tumors. researchgate.net

Additionally, some studies suggest that the differential effects of schweinfurthins on signaling pathways, such as the PI3K/AKT pathway, in various cell lines could contribute to the observed differences in sensitivity. karger.com

Development of Advanced Research Probes (e.g., Activity-Based Probes)

To better understand the mechanism of action and intracellular targets of this compound, researchers have been developing advanced research probes. nih.govnih.gov These tools are essential for visualizing the compound's localization within cells and for identifying its binding partners.

Fluorescently-labeled analogs of schweinfurthins have been synthesized that retain the potent and selective cytotoxic activity of the parent compounds. nih.govresearchgate.net These fluorescent probes have been used in microscopy studies to track the subcellular distribution of schweinfurthins. nih.gov These studies have revealed that active schweinfurthin analogs tend to localize in the perinuclear region and in distinct peripheral puncta, whereas less active analogs show a more diffuse distribution. nih.gov

The intrinsic fluorescence of this compound itself has also been utilized as a tool. nih.govnih.gov This property has allowed researchers to follow its uptake and accumulation at the trans-Golgi network, providing further evidence for its interaction with OSBP and its impact on intracellular trafficking. nih.govnih.gov The development of biotinylated schweinfurthin probes is another strategy being pursued to facilitate the isolation and identification of their cellular targets through affinity purification techniques. nih.gov

Table 1: Research Probes Based on this compound

Probe Type Description Application Reference
Fluorescent Analogs Schweinfurthin derivatives with attached fluorescent molecules. Intracellular localization studies, visualizing subcellular distribution. nih.govresearchgate.net
Intrinsic Fluorescence Natural fluorescence of the this compound molecule. Tracking uptake and accumulation at the trans-Golgi network. nih.govnih.gov
Biotinylated Probes Schweinfurthin derivatives with an attached biotin (B1667282) molecule. Affinity purification to isolate and identify cellular binding partners. nih.gov
Chemical Probes Derivatives designed to interact with and modulate specific cellular targets. Hijacking OSBP to study its function.

Translational Research Paradigms (excluding clinical trials)

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. semanticscholar.org For this compound, this involves a "bedside-to-bench" or reverse translational approach, where clinical observations and challenges inform preclinical research directions. childrensmercy.org

A key aspect of the translational paradigm for schweinfurthins is the investigation of their efficacy in patient-derived glioblastoma xenograft models. acs.orgnih.gov These models, which involve implanting tumor tissue from patients into mice, provide a more clinically relevant system for evaluating anti-cancer agents than traditional cell line-based models. Studies have shown that a synthetic analog of this compound, in combination with the standard-of-care chemotherapy temozolomide, demonstrated in vivo efficacy in such a model. acs.orgnih.gov

The overarching goal of this translational research is to identify the most promising schweinfurthin candidates and combination strategies for future clinical development. semanticscholar.org This involves a continuous cycle of preclinical testing, refinement of treatment strategies based on these findings, and ultimately, the design of well-informed clinical trials. childrensmercy.org

Q & A

Q. What are the natural sources and primary biological activities of schweinfurthin G?

this compound is a stilbenoid isolated from the plant Macaranga alnifolia . It exhibits potent cytotoxic activity against glioblastoma (U87) and nasopharyngeal carcinoma (KB) cell lines, with EC50 values of 0.04 µM and 0.06 µM, respectively. These activities are attributed to its 1,2-distyrylbenzene scaffold, which disrupts cancer cell proliferation .

Q. What experimental methodologies are used to evaluate this compound’s cytotoxicity?

Cytotoxicity is typically assessed via cell viability assays (e.g., MTT or resazurin-based protocols) using established cancer cell lines like U87 and KB. EC50 values are calculated using dose-response curves, with results validated through triplicate experiments and statistical analysis (e.g., Student’s t-test) .

Q. How is this compound structurally characterized in natural product research?

Characterization involves nuclear magnetic resonance (NMR; 1H^{1}\text{H} and 13C^{13}\text{C}), high-resolution mass spectrometry (HRMS), and chromatographic techniques (e.g., flash column chromatography). The exact mass of this compound is 464.2495542 Da (C25_{25}H36_{36}O8_8), confirmed via HRMS .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound and its derivatives?

Synthesis involves multi-step strategies, including hydroxyl protection, selenium-mediated allylic oxidation, and Dess-Martin periodinane (DMP) oxidation. A major challenge is achieving stereochemical control during the construction of its 1,2-distyrylbenzene core. Microwave-assisted synthesis with chiral ionic liquids (e.g., N-octyl-N-methylephedrinium tetrafluoroborate) improves reaction efficiency, yielding intermediates at 92% compared to 75% with traditional methods .

Q. How do structural modifications of this compound impact its bioactivity?

Modifications to the isoprenyl side chain or aromatic rings alter potency. For example, selenium-mediated oxidation of the D-ring side chain generates derivatives with varied EC50 values. Systematic structure-activity relationship (SAR) studies require synthesizing analogs and testing them across multiple cell lines to identify critical pharmacophores .

Q. What methodological considerations are critical for reproducing this compound synthesis?

Reproducibility hinges on precise reaction conditions (e.g., anhydrous CH2_2Cl2_2, microwave irradiation time) and purification protocols (e.g., gradient elution in silica gel chromatography). Researchers must document solvent purity, catalyst loading, and spectral data (NMR, IR) to validate intermediates .

Q. How should researchers address discrepancies in reported EC50 values for this compound?

Discrepancies may arise from variations in cell culture conditions (e.g., passage number, serum concentration) or compound purity. To mitigate this, standardize protocols (e.g., ATCC cell line authentication) and validate compound identity via HPLC and spectroscopic methods. Cross-laboratory collaborations can harmonize data interpretation .

Q. What strategies optimize the yield of this compound derivatives in green chemistry approaches?

Chiral ionic liquids enhance reaction selectivity and reduce waste. For example, microwave-assisted synthesis in ionic liquids achieves 92% yield for intermediate 3, compared to 75% in traditional solvents. This method also reduces reaction time from 6 hours to 15 minutes .

Methodological Guidelines

  • Data Reporting : Include raw NMR spectra, chromatograms, and HRMS data in supplementary materials to ensure reproducibility .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional review board (IRB) guidelines for cytotoxicity studies involving human cell lines .
  • Literature Review : Use advanced search operators in Google Scholar (e.g., intitle:"this compound" AND source:"Vietnam Journal of Science") to locate peer-reviewed synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.